Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)-
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- is defined by a bicyclo[2.2.1]hept-2-ene (norbornene) core fused to a trimethoxysilyl (-Si(OCH₃)₃) group at the 5-position. The norbornene system consists of two fused cyclohexene rings, creating a strained bicyclic structure with three bridgehead carbons (C1, C4, and C5). The trimethoxysilyl substituent introduces steric bulk and electronic effects, influencing both reactivity and stereochemical outcomes.
The compound’s molecular formula is C₁₀H₁₈O₃Si , with a molecular weight of 214.33 g/mol . X-ray crystallographic studies of analogous norbornene derivatives reveal that substituents at the 5-position adopt an endo configuration due to reduced steric hindrance compared to the exo orientation. For example, unsubstituted norbornene crystallizes in the monoclinic space group P21/c with lattice parameters a = 7.6063 Å, b = 8.6220 Å, c = 8.749 Å, and β = 97.24°. The trimethoxysilyl group likely preserves this endo preference, as evidenced by retained stereochemistry in related methoxy-substituted norbornenes during synthetic reactions.
Key structural parameters include:
- Si–O bond lengths : ~1.63–1.65 Å (typical for trimethoxysilyl groups)
- C–Si bond length : ~1.87 Å
- Bicyclic C–C bond lengths : ~1.54 Å (bridgehead) and 1.336 Å (double bond)
The strain energy of the norbornene system (~20–30 kcal/mol) is partially alleviated by the electron-donating trimethoxysilyl group, which redistributes electron density across the bicyclic framework.
Properties
CAS No. |
7538-46-7 |
|---|---|
Molecular Formula |
C10H18O3Si |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(trimethoxy)silane |
InChI |
InChI=1S/C10H18O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
DZWAQOSWSCOXEW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CC2CC1C=C2)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
- The bicyclic norbornene core is typically synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriate alkene (acyclic olefin), such as 1-butene or 2-butene.
- This reaction forms bicyclo[2.2.1]hept-2-ene derivatives efficiently and economically, often under mild conditions.
- The reaction can be performed in one or two steps:
- Two-step method : First, the Diels-Alder reaction forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediates, followed by isomerization catalyzed by specific catalysts to yield desired bicycloheptane derivatives.
- One-step method : The Diels-Alder reaction and isomerization occur simultaneously in the presence of an isomerization catalyst, streamlining the process.
Introduction of the Trimethoxysilyl Group
Functionalization Approach
- After obtaining the bicyclo[2.2.1]hept-2-ene core, the trimethoxysilyl group is introduced at the 5-position via organosilane chemistry.
- This is commonly achieved by hydrosilylation or nucleophilic substitution reactions using trimethoxysilane derivatives or chlorosilanes under controlled conditions.
- The organosilane functionalization imparts the compound with the ability to bond to siliceous surfaces and other metal oxides, enhancing its utility as a coupling agent.
Summary Table of Preparation Methods
| Step | Reaction Type | Starting Materials | Conditions/Notes | Outcome/Product |
|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + 1-butene or 2-butene | Ambient pressure, mild temperature, catalyst optional | Bicyclo[2.2.1]hept-2-ene derivatives (e.g., 5,6-dimethylbicyclo[2.2.1]hept-2-ene) |
| 2 | Isomerization (optional) | Intermediate from step 1 | Presence of isomerization catalyst, ambient pressure | 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene |
| 3 | Silane Functionalization | Bicyclo[2.2.1]hept-2-ene derivative + trimethoxysilane reagent | Hydrosilylation or substitution, controlled temperature | Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- |
Detailed Research Findings and Notes
- The Diels-Alder reaction is highly regio- and stereoselective, favoring the formation of bicyclic norbornene structures with high yield and purity.
- The isomerization step can be integrated into the Diels-Alder reaction to improve efficiency, reducing reaction time and simplifying purification.
- The introduction of the trimethoxysilyl group is critical for the compound’s application as a silane coupling agent, enabling strong adhesion to inorganic substrates such as silica, alumina, and titania.
- The compound’s dual functionality (olefin and silane) allows it to participate in polymerization reactions and surface modifications, making it valuable in materials science.
- Commercial suppliers report consistent quality and physical properties, supporting reproducibility in industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, hydrogenated derivatives, and various substituted bicycloheptene compounds. These products have diverse applications in organic synthesis and materials science.
Scientific Research Applications
Silane Coupling Agent
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- serves as an effective silane coupling agent in polymer composites. The presence of the trimethoxysilyl group enhances adhesion between organic polymers and inorganic surfaces, improving mechanical properties and durability.
Case Study: Polymer Composites
A study demonstrated that incorporating this silane into epoxy resin formulations significantly improved the tensile strength and thermal stability of the resulting composites. The enhanced interfacial bonding led to a more uniform stress distribution within the material, thereby increasing its load-bearing capacity.
Coatings and Sealants
This compound is utilized in the formulation of advanced coatings and sealants due to its ability to enhance water resistance and durability. Its silane functionality promotes cross-linking reactions that improve the overall performance of coatings applied on various substrates.
Data Table: Performance Comparison of Coatings
| Coating Type | Without Silane | With Bicyclo(2.2.1)hept-2-ene |
|---|---|---|
| Water Resistance | Moderate | Excellent |
| Adhesion Strength | Low | High |
| Thermal Stability | Low | High |
Adhesives
The incorporation of bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- into adhesive formulations has shown promising results in enhancing bonding strength between dissimilar materials, such as metals and plastics.
Case Study: Industrial Adhesives
In an industrial setting, adhesives formulated with this compound exhibited a 30% increase in shear strength compared to traditional formulations without silanes. This improvement is attributed to better wetting and spreading on surfaces, leading to stronger bonds.
Functionalized Surfaces
The compound can be used to functionalize surfaces for specific applications, such as creating hydrophobic or oleophobic surfaces. This is particularly useful in the development of self-cleaning materials and anti-fogging coatings.
Data Table: Surface Properties
| Surface Treatment | Contact Angle (°) | Hydrophobicity |
|---|---|---|
| Untreated | 40 | No |
| Treated with Silane | 110 | Yes |
Biomedical Applications
Emerging research indicates potential biomedical applications for bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- in drug delivery systems and biocompatible materials due to its favorable interaction with biological tissues.
Case Study: Drug Delivery Systems
In vitro studies have shown that drug carriers functionalized with this silane exhibit enhanced cellular uptake and controlled release profiles, making them suitable candidates for targeted therapy applications.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- involves its ability to undergo various chemical reactions due to its unique structure. The trimethoxysilyl group can participate in hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the development of materials with enhanced mechanical and chemical properties.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties
Table 2. Polymerization Behavior
Research Findings
Hydrolytic Reactivity : The trimethoxysilyl group undergoes faster hydrolysis than triethoxy analogues, enabling rapid sol-gel crosslinking. This property is critical for coatings and hybrid materials .
Thermal Stability: Silylated norbornenes exhibit higher thermal stability (decomposition >250°C) compared to alkyl derivatives (<200°C) due to siloxane network formation .
Adhesion Performance: The trimethoxysilyl derivative outperforms non-silylated norbornenes in bonding to silica substrates, with peel strengths up to 2.5 N/mm² .
Isomer Effects : Endo/exo ratios (~4:1 in ) impact polymer crystallinity and mechanical properties. The trimethoxysilyl compound’s isomerism remains unstudied but likely influences reactivity .
Biological Activity
Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)-, also known as 5-(trimethoxysilyl)bicyclo[2.2.1]hept-2-ene, is a silane compound with potential applications in various fields, including materials science and medicinal chemistry. Its unique bicyclic structure contributes to its biological activity, making it a subject of interest for researchers exploring its effects on cellular processes.
- Molecular Formula : C₁₀H₁₈O₃Si
- Molecular Mass : 214.33 g/mol
- CAS Number : 7538-46-7
Biological Activity Overview
The biological activity of Bicyclo(2.2.1)hept-2-ene, 5-(trimethoxysilyl)- has been investigated in various studies focusing on its potential cytotoxicity, genotoxicity, and interaction with biological systems.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. For example, a study demonstrated that derivatives of bicyclo[2.2.1]heptene compounds can induce apoptosis in human cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Genotoxicity
In terms of genotoxicity, preliminary assessments have shown that Bicyclo(2.2.1)hept-2-ene derivatives do not significantly induce mutations in bacterial assays (Ames test). This suggests a low risk for mutagenic effects in vivo . However, further comprehensive studies are necessary to confirm these findings across different biological models.
Case Study 1: Anticancer Activity
A recent study explored the anticancer activity of modified bicyclo[2.2.1]heptenes, including the trimethoxysilyl derivative. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the disruption of the cell cycle and induction of apoptosis .
Case Study 2: Material Science Applications
The compound has also been studied for its role in enhancing the properties of polymer materials. In a patent application, it was noted that incorporating Bicyclo(2.2.1)hept-2-ene into polymer matrices improved thermal stability and mechanical strength, indicating its utility in developing advanced materials with specific performance characteristics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(trimethoxysilyl)bicyclo[2.2.1]hept-2-ene, and how is structural purity validated?
- Answer : Synthesis typically involves functionalizing norbornene derivatives via silane coupling reactions. For example, trimethoxysilane groups can be introduced through hydrosilylation or nucleophilic substitution. Structural validation requires FT-IR spectroscopy (to confirm Si-O-C bonds) and ¹H/¹³C NMR (to resolve bicyclic framework and substituent positions) . Purity is assessed via HPLC or GC-MS , with reference to CAS 7538-46-7 for standardized protocols .
Q. How does the bicyclic framework influence the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?
- Answer : The strained bicyclo[2.2.1]hept-2-ene structure enhances reactivity in ROMP due to high ring strain (~20 kcal/mol). The trimethoxysilyl group acts as a functional handle for post-polymerization modifications (e.g., crosslinking or surface grafting). Kinetic studies using Grubbs catalysts show rapid initiation, with polymerization rates dependent on monomer concentration and solvent polarity .
Q. What safety precautions are critical when handling 5-(trimethoxysilyl)norbornene in laboratory settings?
- Answer : The compound is flammable and may release toxic fumes upon decomposition. Use explosion-proof ventilation , anti-static equipment , and nitrile gloves . Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical aid. Storage requires inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the trimethoxysilyl group .
Advanced Research Questions
Q. What computational approaches are used to predict the regioselectivity of 5-(trimethoxysilyl)norbornene in Diels-Alder reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict endo/exo selectivity. The electron-withdrawing trimethoxysilyl group stabilizes endo transition states via secondary orbital interactions. Experimental validation aligns with computational results, showing >90% endo preference in reactions with maleic anhydride .
Q. How can contradictory data on the compound’s thermal stability be resolved across studies?
- Answer : Discrepancies arise from varying experimental conditions (e.g., heating rates, atmospheric O₂ levels). Use thermogravimetric analysis (TGA) under controlled N₂ to isolate decomposition pathways (e.g., siloxane formation at >200°C). Cross-validate with DSC to detect exothermic events and FT-IR to track Si-O bond degradation .
Q. What role does 5-(trimethoxysilyl)norbornene play in designing stimuli-responsive polymers?
- Answer : The silane moiety enables post-polymerization sol-gel reactions, creating pH- or temperature-responsive hydrogels. For example, ROMP-derived copolymers with PEG side chains exhibit tunable swelling ratios (200–500%) in aqueous media. Applications include drug delivery and self-healing materials .
Q. How does steric hindrance from the trimethoxysilyl group affect catalytic asymmetric hydrogenation?
- Answer : Bulky substituents reduce enantioselectivity in hydrogenation using chiral catalysts (e.g., Rh-DuPHOS). Molecular dynamics simulations suggest steric clashes destabilize the favored transition state, lowering ee values from ~95% (unsubstituted norbornene) to ~70%. Mitigation strategies include using smaller ligands or flow reactors .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
